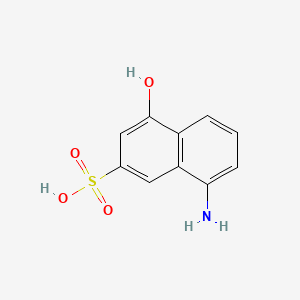

8-Amino-4-hydroxynaphthalene-2-sulfonic acid

説明

特性

IUPAC Name |

8-amino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZZISOUXJHYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197634 | |

| Record name | 8-Amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-78-1 | |

| Record name | 5-Amino-1-hydroxy-3-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sulfonation and Nitration of Naphthalene Derivatives

The initial step in preparing amino-hydroxynaphthalene sulfonic acids typically involves sulfonation of naphthalene or hydroxynaphthalene derivatives using oleum or sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring. For example, sulfonation of β-naphthol with 20% oleum yields β-naphthalene-6,8-disulfonic acid, which serves as a precursor for further transformations.

Amination via Ammonification and Nitrosation

Amination is achieved through ammonification or nitrosation steps:

Ammonification under Pressure Alkali Fusion:

The β-naphthalene-6,8-disulfonic acid or its salts are reacted with ammoniacal liquor and sulfurous gases under elevated temperatures (130–240 °C) and pressures (0.1–1 MPa) in an autoclave. This process converts sulfonic acid groups into amino groups, yielding 2-amido-8-naphthol-6-sulfonic acid intermediates.Nitrosation and Reduction:

Alternative methods involve nitrosation of hydroxynaphthalene sulfonic acids using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C), followed by reduction to the amino derivative. Addition of dispersants during nitrosation improves yield and process efficiency.

Alkali Fusion Reaction

A critical step in preparing 8-amino-4-hydroxynaphthalene-2-sulfonic acid is the alkali fusion reaction:

- The intermediate amido-sulfonic acids or their salts are mixed with strong alkalis such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide in molar ratios ranging from 1:3.5 to 1:10 (substrate:alkali).

- The mixture is heated to temperatures between 180–250 °C under normal or autoclave pressure for 4–10 hours.

- This step facilitates the rearrangement and hydrolysis necessary to introduce the amino and hydroxyl groups at the correct positions on the naphthalene ring.

Acidification and Isolation of the Product

After alkali fusion:

- The reaction mixture is cooled and acidified with 30–50% sulfuric acid to pH ≤ 1 at 80–90 °C.

- Sulfur dioxide gas is purged to remove impurities.

- The product precipitates out and is filtered, washed with warm water, and dried to obtain pure this compound.

Optimized Reaction Conditions and Yields

| Step | Conditions | Notes |

|---|---|---|

| Sulfonation | 20% oleum, 70–80 °C | Produces β-naphthalene-6,8-disulfonic acid |

| Ammonification | 130–140 °C, 8 kg/cm² pressure, 5–10 hours | Converts sulfonic acid to amido group |

| Alkali Fusion | 180–250 °C, 0.1–1 MPa, 4–10 hours | Uses NaOH/KOH/NH4OH, molar ratio 1:3.5–10 |

| Acidification | 30–50% H2SO4, pH ≤ 1, 80–90 °C | Precipitates product, SO2 purging for impurity removal |

| Yield | Up to 80% (depending on method) | High purity product suitable for dye synthesis |

Comparative Notes on Preparation Routes

Pressure Alkali Fusion Method:

This method offers better mobility of the reaction system, lower power consumption, no coking, and higher product purity. It is environmentally friendlier and allows direct use of the product in high-grade dye synthesis without extra purification.Nitrosation with Dispersants:

Adding dispersants during the nitrosation phase enhances yield and reduces costs by avoiding additional equipment and simplifying industrial scalability.Use of Catalysts and Buffers:

Although more relevant for related compounds, copper catalysts and phosphate buffers have been explored for related naphthalene sulfonic acid derivatives to improve reaction efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Range / Value | Remarks |

|---|---|---|

| Sulfonation agent | 20% Oleum or 30–50% H2SO4 | Position-selective sulfonation |

| Ammonia source | Ammoniacal liquor, ammonium bisulfite | For ammonification step |

| Alkali | NaOH, KOH, NH4OH or mixtures | Molar ratio 3.5–10 relative to substrate |

| Alkali fusion temperature | 180–250 °C | Reaction time 4–10 hours |

| Pressure | 0.1–1 MPa (autoclave) | Enhances reaction rate and selectivity |

| Acidification | 30–50% H2SO4, pH ≤ 1 | Precipitates product, removes impurities |

| Product purity | High purity, no coking | Suitable for direct dye synthesis |

| Yield | Up to 80% | Depends on exact method and conditions |

科学的研究の応用

Analytical Chemistry

HPLC and Mass Spectrometry

AHNSA is frequently utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A notable application involves using a reverse-phase HPLC method where the mobile phase consists of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for preparative separation, particularly in pharmacokinetics studies .

Case Study: Amoxicillin Detection

A study demonstrated the use of poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrodes for the selective determination of amoxicillin in pharmaceutical formulations. The modified electrode exhibited a significant increase in current response, indicating its effectiveness in detecting low concentrations of amoxicillin with high accuracy and precision .

| Tablet Brand | Linear Regression Equation | Labeled AMX (mg/tablet) | Detected AMX (µmol L−1) | % Detected |

|---|---|---|---|---|

| APF | Ipa/µA = −2.60 − 0.14C/µM; R² = 0.99936 | 500 | 19.25 ± 5.82 | 100.78 |

| EPHARM | Ipa/µA = −2.50 − 0.13C/µM; R² = 0.99929 | 500 | 19.08 ± 5.66 | 97.84 |

Material Science

Catalyst Development

AHNSA has been employed in the synthesis of novel catalysts for organic reactions. For instance, CoFe₂O₄@amino-2-naphthol-4-sulfonic acid has been synthesized as a reusable catalyst for the synthesis of spirochromene derivatives through a green methodology . This approach highlights AHNSA's role in developing environmentally friendly catalytic processes.

Dye Production

AHNSA serves as a precursor in dye manufacturing due to its ability to undergo sulfonation reactions, leading to the formation of various azo dyes and pigments . The compound's chemical properties allow it to be integrated into complex dye structures, enhancing colorfastness and stability.

Environmental Applications

Electrodegradation Studies

Research has investigated the electrodegradation of naphthalenic amines, including AHNSA, to understand their degradation kinetics and products under different conditions. This study is crucial for assessing the environmental impact of these compounds and developing effective wastewater treatment processes .

作用機序

The compound exerts its effects primarily through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and oxidation-reduction reactions. The sulfonic acid group enhances the compound’s solubility in water and its ability to form salts .

類似化合物との比較

Comparative Analysis with Structural Analogs

The following table compares 8-Amino-4-hydroxynaphthalene-2-sulfonic acid with structurally related naphthalenesulfonic acid derivatives:

Key Observations :

Structural Isomerism: All compounds share the molecular formula C₁₀H₉NO₄S but differ in substituent positions, significantly altering their physicochemical behavior. For example, 1-Amino-2-naphthol-4-sulfonic acid (CAS 118-46-7) forms needle-like crystals soluble in hot water, while 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (CAS 116-63-2) is a light purple powder, suggesting distinct electronic transitions due to substituent arrangement .

Thermal Stability: The melting point of 1-Amino-2-naphthol-4-sulfonic acid (206°C) is notably higher than other analogs, likely due to stronger intermolecular hydrogen bonding from the adjacent -OH and -NH₂ groups .

1-Amino-2-naphthol-4-sulfonic acid serves as a precursor for Acid Black 58 and 168 dyes, highlighting its role in textile chemistry . 4-Amino-3-hydroxy-1-naphthalenesulfonic acid is an ACS-certified reagent, emphasizing its purity for analytical workflows .

生物活性

8-Amino-4-hydroxynaphthalene-2-sulfonic acid (CAS Number: 489-78-1) is a sulfonated naphthalene derivative known for its diverse biological activities. This compound is primarily utilized in biological staining, microscopy, and histology due to its strong affinity for cellular components. Its chemical structure includes an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In a study examining various naphthalene derivatives, it was found that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

Another significant aspect of the compound is its antioxidant properties . A study highlighted its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant mechanism involves the donation of electrons to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage .

Cytotoxic Effects

The cytotoxicity of this compound has also been investigated. In vitro studies demonstrated that at certain concentrations, the compound could induce apoptosis in cancer cell lines. This effect is attributed to its ability to disrupt cellular processes and promote programmed cell death, indicating potential therapeutic implications in oncology .

The biological activities of this compound are primarily mediated through its interaction with various molecular targets:

- Electron Transfer : The compound can act as an electron donor or acceptor in redox reactions, facilitating the conversion of reactive species into less harmful forms.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell proliferation and survival rates.

- Binding Affinity : The presence of amino and hydroxyl groups enhances its binding affinity for proteins and nucleic acids, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Notable Research Studies

- Antimicrobial Efficacy : A comparative study on naphthalene derivatives demonstrated that this compound had significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL.

- Oxidative Stress Mitigation : A study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stress, highlighting its potential as a therapeutic agent against oxidative damage .

- Cancer Cell Apoptosis : Research conducted by Elavarasan et al. (2016) showed that treatment with this compound led to increased apoptotic markers in breast cancer cell lines, suggesting a mechanism for its cytotoxic effects .

Q & A

Q. What are the optimal synthetic routes for 8-amino-4-hydroxynaphthalene-2-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sulfonation and diazotization of naphthalene derivatives. Key steps include:

- Sulfonation: Introduce the sulfonic acid group using concentrated sulfuric acid at 160–180°C, ensuring controlled exothermic conditions to avoid side products .

- Diazotization: React the intermediate with nitrous acid (HNO₂) at 0–5°C to form a diazo compound, followed by coupling with an amine donor.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Higher temps cause decomposition |

| pH | 1.5–2.5 (acidic medium) | Prevents premature coupling |

| Reaction Time | 2–4 hours | Prolonged time reduces purity |

Yield optimization requires balancing stoichiometry and quenching excess reagents .

Q. How can purification challenges (e.g., solubility) be addressed for this compound?

Methodological Answer: The compound’s high polarity due to sulfonic and hydroxyl groups complicates crystallization. Strategies include:

- Recrystallization: Use ethanol-water mixtures (70:30 v/v) to exploit temperature-dependent solubility gradients .

- Ion-Exchange Chromatography: Separate ionic impurities using Dowex® resins with gradient elution (0.1–1.0 M NaCl) .

- Lyophilization: For aqueous solutions, freeze-drying preserves stability while removing volatile contaminants .

Q. What characterization techniques are critical for confirming structural integrity?

Methodological Answer:

- UV-Vis Spectroscopy: Detect π→π* transitions in the naphthalene backbone (λmax ≈ 320 nm) and azo linkages (λmax ≈ 450 nm) .

- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid groups (δ 3.5–4.0 ppm for exchangeable protons) .

- HPLC-MS: Use a C18 column (0.1% TFA in acetonitrile/water) to confirm purity (>98%) and molecular ion ([M-H]⁻ at m/z 298) .

Advanced Research Questions

Q. How can this compound be utilized in designing pH-responsive drug delivery systems?

Methodological Answer: The hydroxyl and sulfonic acid groups enable pH-sensitive conjugation:

- Nanoparticle Functionalization: Covalently link to poly(lactic-co-glycolic acid) (PLGA) via carbodiimide chemistry (EDC/NHS). Monitor drug release kinetics at pH 5.0 (lysosomal) vs. 7.4 (physiological) .

- In Vitro Validation: Use fluorescence quenching assays to track payload release in HeLa cells, correlating with confocal microscopy .

Q. How do environmental conditions (e.g., pH, light) affect the compound’s stability in aqueous solutions?

Methodological Answer: Design accelerated stability studies:

- pH Stability: Incubate solutions (0.1 mg/mL) at pH 2–10 for 72 hours. Analyze degradation via HPLC:

| pH | Degradation Rate (%/day) |

|---|---|

| 2.0 | <1% |

| 7.4 | 3–5% |

| 10.0 | 15–20% |

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Methodological Answer:

Q. What role does this compound play in dye-sensitized solar cells (DSSCs)?

Methodological Answer: As a photosensitizer, its conjugated system enhances electron injection into TiO₂:

- Device Fabrication: Immerse TiO₂ electrodes in 0.3 mM ethanolic solution for 24 hours. Measure incident photon-to-current efficiency (IPCE) under AM 1.5G illumination .

- Electrochemical Analysis: Use cyclic voltammetry (Ag/AgCl reference) to determine HOMO/LUMO levels (-5.2 eV/-3.4 eV), aligning with TiO₂ conduction band .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。